molecular formula C28H28N4O2S B2496294 (S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine CAS No. 1440939-88-7

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine

Cat. No.: B2496294
CAS No.: 1440939-88-7
M. Wt: 484.62
InChI Key: RNPQJTUCXSVJMB-NYPAWRAFSA-N
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Description

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine is a complex organic compound that features a quinoline and quinuclidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine typically involves multiple steps. One common method includes the Michael addition of ketones to vinyl sulfone, catalyzed by a chiral amine. For example, cyclohexanone can be added to a mixture of (S)-quinolin-4-yl((2S)-8-vinylquinuclidin-2-yl)methanamine, benzoic acid, and 1,1-bis(benzenesulfonyl)ethylene in anhydrous chloroform at 0°C .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors and transporters, similar to other quinoline derivatives. For example, it could interact with serotonin receptors, influencing neurotransmission and potentially exhibiting psychotropic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine is unique due to its specific structural features, which combine a quinoline and quinuclidine moiety. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Biological Activity

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine, with CAS number 1440939-88-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C28H28N4O2S
  • Molecular Weight : 484.618 g/mol
  • IUPAC Name : N-[(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]quinoline-8-sulfonamide
  • SMILES : C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including (S)-N-8-qunolinesulfonyl compounds. For instance, compounds in similar classes have shown promising results in inhibiting cancer cell proliferation.

  • In Vitro Studies :
    • A study focusing on quinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB231 and PC3, with IC50 values reported as low as 28 µM for certain analogs .
    • The mechanism of action appears to involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncogenic proteins .
  • Case Studies :
    • In a specific case involving a related compound, it was found that treatment led to downregulation of CDK1 client proteins and induced apoptosis in breast cancer cells . This suggests that (S)-N-8-quinolinesulfonyl compounds may exhibit similar mechanisms.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have been pivotal in understanding how modifications to the quinoline structure affect biological activity:

  • Variations in substituents on the quinoline ring and the quinuclidine moiety have been systematically evaluated to optimize potency and selectivity against cancer cell lines .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(S)-N-8-QS-(Q4)-(8-VQ)MDA-MB23128Hsp90 Inhibition
6BrCaQPC35–50Apoptosis Induction
3bMCF7Not reportedCDK1 Downregulation

Properties

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2S/c1-2-19-18-32-16-13-21(19)17-25(32)28(23-12-15-29-24-10-4-3-9-22(23)24)31-35(33,34)26-11-5-7-20-8-6-14-30-27(20)26/h2-12,14-15,19,21,25,28,31H,1,13,16-18H2/t19-,21-,25-,28-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPQJTUCXSVJMB-YTVPYFAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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